molecular formula C88H101Cl3N10O28 B12432262 Dalbavancin (hydrochloride)

Dalbavancin (hydrochloride)

Cat. No.: B12432262
M. Wt: 1853.1 g/mol
InChI Key: PEXPCJWLNBNBNT-AXKGEONOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalbavancin hydrochloride is a semisynthetic lipoglycopeptide antibiotic derived from a natural glycopeptide, A40926, produced by Actinoplanes spp. . It is structurally characterized by a lipophilic side chain that enhances its binding affinity to bacterial cell membranes and prolongs its half-life . Approved for treating acute bacterial skin and skin structure infections (ABSSSI), dalbavancin exhibits potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, and Bacillus anthracis . Its mechanism involves inhibition of cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors .

Properties

Molecular Formula

C88H101Cl3N10O28

Molecular Weight

1853.1 g/mol

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C88H100Cl2N10O28.ClH/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39;/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121);1H/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+;/m1./s1

InChI Key

PEXPCJWLNBNBNT-AXKGEONOSA-N

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O.Cl

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O.Cl

Origin of Product

United States

Preparation Methods

Microbial Strain Optimization and Media Composition

The biosynthesis of dalbavancin begins with the fermentation of Nonomuraea spp. to produce the natural glycopeptide A40926, the direct precursor of dalbavancin. Industrial-scale fermentation employs optimized media containing glucose (10 g/L), maltodextrin (25 g/L), soluble starch (25 g/L), yeast extract (5 g/L), peptone (5 g/L), soybean meal (30 g/L), magnesium sulfate (0.5 g/L), and calcium carbonate (2 g/L), adjusted to pH 7.0. The fermentation process typically spans 120 hours, with A40926 yields peaking at 48–72 hours post-inoculation.

Enhanced Yield Through Precursor Feeding

A critical advancement involves the fed-batch addition of 10-methylundecanoic acid or its salts (e.g., sodium, potassium, or ammonium) to the fermentation broth. Supplementing 0.03–0.07 mL/h of a 40–60% (w/w) 10-methylundecanoic acid solution in methyl oleate per liter of broth increases A40926 titers by 15–30%. This strategy exploits the bacterium’s lipidic side-chain biosynthesis pathway, directly enhancing the production of the A40926 acyl moiety.

Chemical Modification of A40926 to Dalbavancin

Carboxyl Group Protection

The A40926 compound contains two carboxyl groups that require selective protection to prevent side reactions during subsequent amidation. Patent CN109467592B discloses esterification using n-butanol under acidic conditions (pH 1.0–1.5 with HCl) at 3–5°C for 8 hours. This step yields an intermediate (Intermediate I) with a protected carboxyl group, achieving >90% conversion efficiency.

Amidation with 3,3-Dimethylamino-1-propylamine

Intermediate I undergoes amidation with 3,3-dimethylamino-1-propylamine in dimethyl sulfoxide (DMSO) at 20°C for 8 hours, catalyzed by N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is precipitated with methyl tert-butyl ether, yielding Intermediate II with a 78–85% yield. This step introduces the dimethylaminopropylamide side chain critical for dalbavancin’s prolonged pharmacokinetics.

Hydrolysis and Acidification

Intermediate II is hydrolyzed in a 1 M lithium hydroxide solution (pH 10) at 5°C for 6 hours to remove the n-butyl ester protecting group. Subsequent acidification with 1 N hydrochloric acid to pH 6 precipitates crude dalbavancin, which is further purified via silica gel chromatography (methanol/water, 25:75 v/v) and nanofiltration, achieving a final purity of ≥98%.

Purification and Crystallization of Dalbavancin Hydrochloride

Ethanol-Water Recrystallization

Patent CN115215926A highlights a purification method involving sodium hydroxide addition to dalbavancin mother liquor, followed by ethanol precipitation. Crude dalbavancin is dissolved in a 1:1 ethanol-water mixture, filtered, and crystallized at 4°C, yielding dalbavancin hydrochloride with <0.5% impurities.

Chromatographic Techniques

Large-scale production employs reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and a gradient elution of acetonitrile/0.1% trifluoroacetic acid. This step resolves isoforms and removes residual A40926 derivatives, ensuring compliance with pharmacopeial standards.

Industrial-Scale Production Metrics

Parameter Fermentation Step Chemical Synthesis Purification
Yield (%) 85–92 70–78 90–95
Purity (%) 65–75 85–90 ≥98
Temperature Range (°C) 26–30 3–30 4–25
Key Reagent 10-Methylundecanoate DCC Ethanol
Time (Hours) 120 22 48

Quality Control and Analytical Characterization

Spectroscopic Analysis

Dalbavancin hydrochloride is characterized by UV-Vis spectroscopy (λmax = 280 nm), 1H NMR (δ 6.8–7.2 ppm for aromatic protons), and high-resolution mass spectrometry (HRMS: [M+H]+ = 1813.8 Da).

Impurity Profiling

RP-HPLC identifies critical impurities, including dechloro-dalbavancin (retention time = 12.3 min) and A40926 residual (retention time = 15.7 min), both controlled to <0.1% in the final product.

Scientific Research Applications

Dalbavancin is a lipoglycopeptide antibiotic used to treat acute bacterial skin and skin structure infections (ABSSSI) in adults and children aged 3 months and older . It is effective against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) .

Medical Uses

Dalbavancin is primarily used to treat ABSSSI caused by susceptible Gram-positive bacteria . These bacteria include methicillin-sensitive and methicillin-resistant Staphylococcus aureus, Streptococcus pyogenes, Streptococcus agalactiae, Streptococcus anginosus, Streptococcus intermedius, and Streptococcus constellatus . It also demonstrates in vitro activity against vancomycin-susceptible Enterococcus faecium and Enterococcus faecalis .

Qualified Infectious Disease Product

Dalbavancin was the first drug approved as a Qualified Infectious Disease Product under the Generating Antibiotic Incentives Now (GAIN) act, part of the FDA Safety and Innovation Act, due to its efficacy against MRSA and other microorganisms in treating serious or life-threatening infections .

Spectrum of Activity

Dalbavancin has strong activity against various Gram-positive bacteria . While it may show in vitro susceptibility against Bacillus spp., Listeria spp., and Corynebacterium spp., it has no clinically significant activity against Gram-negative bacteria . Combination therapy may be needed if the ABSSSI is polymicrobial and includes a suspected or documented Gram-negative pathogen .

Long-lasting Antibiotic

Dalbavancin is considered a long-lasting antibiotic because of its prolonged half-life (14.4 days), high protein binding capacity, and intense tissue penetration . It binds reversibly to plasma proteins at approximately 93%, allowing for sustained drug concentrations . Dalbavancin reaches therapeutic levels in skin structures, synovial fluid, and bone tissue within 24 hours after administration . The long-lasting nature of dalbavancin allows for less frequent dosing while maintaining efficacy .

Promising Alternative

Dalbavancin is emerging as a promising alternative in the treatment of gram-positive infections requiring long-term antibiotic treatment, such as osteomyelitis, prosthetic joint infections, and endocarditis .

Metabolism

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈₈H₁₀₀Cl₂N₁₀O₂₈
  • Half-Life : ~14 days, enabling once-weekly dosing
  • MIC₉₀ Values :
    • Staphylococcus aureus: 0.06 μg/mL
    • Bacillus anthracis: 0.25 μg/mL
  • Stability : Maximum stability at pH 4–5 .

Comparison with Similar Compounds

Vancomycin

Vancomycin, a glycopeptide antibiotic, has been a cornerstone for Gram-positive infections for decades. However, dalbavancin demonstrates superior pharmacokinetics and efficacy:

Parameter Dalbavancin Vancomycin
Class Lipoglycopeptide Glycopeptide
MIC₉₀ (S. aureus) 0.06 μg/mL 0.38–3.5 μg/mL
Half-Life ~14 days 4–6 hours
Dosing Once weekly Multiple daily doses
Biofilm Inhibition Superior to vancomycin Limited efficacy

Dalbavancin’s extended half-life reduces dosing frequency, improving patient compliance. Its lower MIC values suggest enhanced potency against MRSA and other resistant strains .

Oritavancin

Oritavancin, another lipoglycopeptide, shares dalbavancin’s long half-life but differs in spectrum and dosing:

Parameter Dalbavancin Oritavancin
Spectrum MRSA, B. anthracis MRSA, VRE*
Dosing Two-dose regimen (Day 1 and 8) Single-dose
Biofilm Activity Enhanced with ficin Limited data

*VRE: Vancomycin-resistant enterococci. Oritavancin’s single-dose regimen may offer logistical advantages, but dalbavancin’s biofilm-disrupting synergy with ficin is unique .

Telavancin

Telavancin, a lipoglycopeptide with dual mechanisms (cell wall inhibition and membrane depolarization), is less used due to nephrotoxicity concerns:

Parameter Dalbavancin Telavancin
Toxicity Favorable safety profile Risk of nephrotoxicity
Dosing Once weekly Daily infusion

Dalbavancin’s safety profile makes it preferable for prolonged therapies .

Biofilm Activity Comparison

Dalbavancin outperforms other antibiotics in preventing staphylococcal biofilms:

Antibiotic Biofilm Inhibition (vs. Dalbavancin) Synergy with Detaching Agents
Dalbavancin Most effective Enhanced by ficin
Linezolid Moderate No significant synergy
Vancomycin Weak None reported
Cloxacillin Weak None reported

Dalbavancin’s efficacy is attributed to its prolonged tissue penetration and stability.

Pharmacokinetic and Stability Profiles

  • Stability : Degrades rapidly at extreme pH (<4 or >5) but remains stable in pH 4–5, critical for formulation .
  • Half-Life : ~14 days, surpassing vancomycin (4–6 hours) and telavancin (7–9 hours) .
  • Dosing : A two-dose regimen (1 g on Day 1, 0.5 g on Day 8) achieves therapeutic concentrations for weeks .

Biological Activity

Dalbavancin (hydrochloride) is a semi-synthetic lipoglycopeptide antibiotic, primarily utilized for treating acute bacterial skin and skin structure infections (ABSSSIs). It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CoNS). This article explores its biological activity, mechanism of action, efficacy, safety profile, and pharmacokinetics based on diverse research findings.

Dalbavancin functions similarly to other glycopeptides like vancomycin. Its bactericidal activity is attributed to the following mechanisms:

  • Cell Wall Disruption : Dalbavancin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting transpeptidation and preventing cell wall synthesis .
  • Membrane Interaction : It dimerizes and anchors itself in the bacterial membrane, enhancing its stability and affinity for peptidoglycan .
  • Alteration of Membrane Permeability : Dalbavancin also affects bacterial cell membrane permeability and RNA synthesis, contributing to its antimicrobial effects .

Table 1: Comparison of Dalbavancin with Other Glycopeptides

FeatureDalbavancinVancomycinTeicoplanin
ClassLipoglycopeptideGlycopeptideGlycopeptide
Spectrum of ActivityBroad (Gram-positive)Broad (Gram-positive)Broad (Gram-positive)
Dosing FrequencyOnce weeklyDailyOnce daily
Half-life~346 hours~6 hours~15 hours
Resistance ProfileEffective against MRSAResistance observedResistance observed

Efficacy in Clinical Studies

Dalbavancin has demonstrated significant efficacy in clinical trials for ABSSSIs. Key findings from various studies include:

  • Clinical Response Rates : In Phase 3 trials, clinical response rates at 48-72 hours post-treatment were comparable between dalbavancin and standard therapies. For instance, in trial DUR001-301, clinical success rates were 81.3% for dalbavancin versus 86.7% for comparators .
  • Long-term Efficacy : A retrospective study reported an overall clinical success rate of 84% among patients treated with dalbavancin for various indications, including osteomyelitis and prosthetic joint infections .

Table 2: Clinical Success Rates in Different Indications

IndicationClinical Success Rate (%)
Acute Bacterial Skin Infections (ABSSSI)80%
Osteomyelitis91.7%
Prosthetic Joint Infection80%
Catheter-related Bacteremia75.1%

Safety Profile

Dalbavancin is generally well-tolerated. Common adverse effects include gastrointestinal disturbances such as diarrhea and constipation. Notably, it has a favorable safety profile compared to traditional treatments like vancomycin, which can cause renal impairment .

Case Study Insights

In a retrospective analysis involving 100 patients treated with dalbavancin:

  • Demographics : The cohort had a median age of 63.5 years, with a majority being male (58%).
  • Indications : The primary infections treated included skin/soft tissue infections (22%), bone infections (57%), and cardiovascular infections (19%).
  • Outcomes : The study reported no significant alterations in renal function or major hematological side effects during treatment .

Pharmacokinetics

Dalbavancin exhibits unique pharmacokinetic properties:

  • Absorption and Distribution : It is highly protein-bound (>93%), primarily to albumin, which influences its distribution in the body.
  • Elimination Half-life : The long half-life (~346 hours) allows for infrequent dosing, making it convenient for outpatient settings.
  • Metabolism : Dalbavancin is minimally metabolized by the liver; metabolites detected in urine have significantly lower antibacterial activity compared to the parent compound .

Table 3: Pharmacokinetic Parameters of Dalbavancin

ParameterValue
Volume of Distribution~10 L
Plasma Protein Binding>93%
Elimination Half-life~346 hours
Renal ClearanceMinimal

Q & A

Q. What experimental protocols are recommended for determining the minimum inhibitory concentration (MIC) of dalbavancin against Gram-positive pathogens?

To assess MIC values, follow Clinical and Laboratory Standards Institute (CLSI) guidelines using broth microdilution. Use cation-adjusted Mueller-Hinton broth supplemented with 2% NaCl for Staphylococcus aureus isolates. Incubate at 35°C for 16–20 hours. Dalbavancin’s MIC90 for S. aureus is 0.06 µg/mL, but include quality control strains (e.g., S. aureus ATCC 29213) to validate results .

Q. How does dalbavancin’s mechanism of action differ from other glycopeptides like vancomycin?

Dalbavancin binds to the D-Ala-D-Ala termini of lipid II in nascent peptidoglycan chains, inhibiting transglycosylation and cross-linking. Unlike vancomycin, its lipophilic side chain enhances membrane anchoring, prolonging activity. Confirm binding via isothermal titration calorimetry (ITC) in 0.1 M NaOAc (pH 5.0) to avoid solubility artifacts .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of dalbavancin?

Focus on its prolonged half-life (170–210 hours) and tissue distribution. Use LC/MS to measure plasma and tissue concentrations in rodent models. Note that 93% protein binding may reduce free drug availability, requiring adjustments in dosing regimens .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro MIC data and in vivo efficacy outcomes?

In vitro MICs may not account for host factors like protein binding or immune responses. Use neutropenic murine infection models (e.g., thigh infection) to correlate pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC) with efficacy. For example, a 30 mg/kg dose in mice achieves a 95% reduction in S. aureus CFUs .

Q. What experimental strategies address dalbavancin’s low solubility in physiological buffers?

At neutral pH, dalbavancin’s solubility is limited (~50 mg/mL in water). Use 0.1 M NaOAc (pH 5.0) for in vitro assays or add human serum albumin to mimic physiological conditions. Validate stability via LC/MS to ensure no precipitation during long-term incubations .

Q. How does dimerization impact dalbavancin’s antibacterial activity, and how can this be quantified?

Dimerization enhances membrane anchoring and prolongs target engagement. Measure dimerization constants (Kdim) using ITC dilution experiments in acetate buffer (pH 5.0). Dalbavancin’s Kdim is ~50-fold higher than vancomycin, indicating stronger self-association .

Q. What methodologies validate dalbavancin’s structural identity and purity in synthesized batches?

Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (C88H101Cl3N10O28; theoretical 1853.17 Da) and purity (>95%). Discrepancies in reported molecular weights (e.g., 1816.69 vs. 1853.17) may arise from salt forms or hydration states .

Q. How can researchers optimize dosing regimens for dalbavancin in translational studies?

Leverage its long half-life by testing single-dose vs. split-dose regimens. In clinical trials, a two-dose regimen (1,000 mg on Day 1, 500 mg on Day 8) achieved comparable efficacy to daily therapies. Preclinically, simulate human PK in rodents using allometric scaling .

Data Contradiction Analysis

Q. Why do reported MIC values for Bacillus anthracis vary across studies?

Discrepancies may stem from strain-specific differences (e.g., spore-forming vs. vegetative states) or assay conditions. Use standardized spore preparations and murine inhalation models to assess dalbavancin’s efficacy, as MICs alone may underestimate in vivo potency .

Q. How should protein binding be addressed in dalbavancin’s PK/PD modeling?

Adjust free drug concentrations using equilibrium dialysis or ultrafiltration. For example, if total plasma concentration is 300 µg/mL, free drug is ~21 µg/mL (7% unbound). Incorporate this into PK models to avoid overestimating tissue penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.